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Compound of Interest

Compound Name: Nicotine salicylate

CAS No.: 29790-52-1

Cat. No.: B021173 Get Quote

Application Note: AN-NSAL-01

Abstract
This application note details the laboratory-scale synthesis of Nicotine Salicylate
(C₁₇H₂₀N₂O₃), a salt complex widely utilized in Next Generation Nicotine Delivery (NGND)

systems.[1] Unlike freebase nicotine, the salicylate salt offers enhanced oxidative stability,

reduced throat irritation ("throat hit") at physiological pH, and modified pharmacokinetic

absorption profiles. This guide provides a dual-track protocol: Method A for isolating high-purity

crystalline reference standards, and Method B for in-situ liquid formulation.

Safety & Hazard Identification (Critical)
WARNING: Nicotine is a potent neurotoxin (Class 6.1 Poison). It is readily absorbed through

the skin (transdermal) and mucous membranes.
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Hazard Class Risk Description Precautionary Measure

Acute Toxicity (Dermal)
Fatal in contact with skin.[2][3]

LD50 (Rabbit) ~50 mg/kg.[4]

Double-glove (Nitrile).[5] Wear

Tyvek sleeves/lab coat.

Acute Toxicity (Oral) Fatal if swallowed.[2][3]

No food/drink. Wash hands

immediately after doffing

gloves.

Respiratory Sensitizer
Inhalation of dust/mist can

cause respiratory arrest.

Mandatory: Work inside a

certified chemical fume hood.

Flammability

Nicotine freebase (Flash Pt:

101°C) and solvents

(Ethanol/Acetone) are

flammable.

Ground all glassware. Use

nitrogen blanketing.[6]

Chemical Theory & Stoichiometry
The synthesis relies on a Brønsted-Lowry acid-base neutralization. Nicotine contains two basic

nitrogen atoms:

Pyrrolidine Nitrogen (pKₐ ~8.0): The more basic site; primary acceptor of the proton.

Pyridine Nitrogen (pKₐ ~3.1): Less basic; remains unprotonated under standard synthesis

conditions.

Salicylic Acid (pKₐ ~2.97) acts as the proton donor. The reaction is exothermic and equimolar

(1:1).

Reaction Equation:

Stoichiometric Table:
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Component MW ( g/mol ) Molar Ratio
Mass Ratio
(approx)

Nicotine (Freebase) 162.23 1.0 1.00 g

Salicylic Acid 138.12 1.0 0.85 g

| Nicotine Salicylate | 300.35 | - | 1.85 g (Theoretical Yield) |

Materials & Equipment
Reagents:

Nicotine (Freebase): >99.0% purity, stored under Argon/Nitrogen. (Clear/Colorless; Yellow

indicates oxidation).

Salicylic Acid: ACS Reagent Grade, >99.0%.

Solvent (Method A): Anhydrous Ethanol or Acetone (low water content is critical for

crystallization).

Solvent (Method B): Propylene Glycol (PG) / Vegetable Glycerin (VG).

Equipment:

Jacketed glass reactor or round-bottom flask (3-neck).

Nitrogen/Argon gas line (for inert atmosphere).

Magnetic stirrer with heating control.

Rotary Evaporator (for Method A).

Vacuum Desiccator.

Experimental Protocols
Method A: Crystalline Solid Synthesis (Reference Standard)
Objective: To isolate pure Nicotine Salicylate powder for analysis (NMR, DSC, HPLC).
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Step 1: Preparation of Acid Solution

Weigh 8.51 g of Salicylic Acid.

Dissolve in 50 mL of anhydrous Ethanol (or Acetone) in a round-bottom flask.

Stir until completely dissolved at room temperature (25°C).

Step 2: Addition of Base

Purge the flask with Nitrogen to remove oxygen.

Weigh 10.00 g of Nicotine Freebase.

Add Nicotine dropwise to the acid solution over 10 minutes while stirring.

Note: The reaction is exothermic. If scaling up (>100g), use an ice bath to maintain temp

<40°C to prevent degradation.

Step 3: Reaction & Evaporation

Allow the mixture to stir under Nitrogen for 30 minutes.

Transfer to a Rotary Evaporator.

Remove solvent under reduced pressure (Vacuum: ~50 mbar, Bath Temp: 45°C) until a

viscous, amber oil remains.

Step 4: Crystallization (The Critical Step) Nicotine Salicylate often forms a supercooled liquid

(oil) and resists crystallization.

Redissolve the oil in a minimal amount of hot Ethyl Acetate or Diethyl Ether.

Seeding: Add a tiny crystal of pure Nicotine Salicylate (if available) or scratch the glass wall

with a glass rod to induce nucleation.

Place at 4°C (Refrigerator) for 24-48 hours.

Filter the resulting white crystals using a Buchner funnel.
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Wash with cold ether. Dry in a vacuum desiccator.

Method B: In-Situ Liquid Formulation (R&D Screening)
Objective: To create a stable nicotine salt solution for e-liquid prototyping.

Calculate the target concentration (e.g., 20 mg/mL nicotine).

Dissolve Salicylic Acid directly into the carrier solvent (PG or PG/VG mix) at 60°C. Salicylic

acid has poor solubility in pure VG; use PG first.

Once dissolved, cool to 30°C.

Add Nicotine Freebase under vigorous stirring.

Purge container with Nitrogen and seal.
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Figure 1: Step-by-step workflow for the synthesis of crystalline Nicotine Salicylate (Method A).

Analytical Validation (QC)
To confirm the formation of the salt and ensure purity, the following analytical methods are

required.

A. Melting Point (DSC)
Method: Differential Scanning Calorimetry.

Specification:111°C – 113°C.
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Note: A broad melting range (<110°C) indicates excess moisture or residual solvent.

B. Proton NMR (¹H-NMR)
NMR confirms the protonation of the pyrrolidine nitrogen.

Solvent: D₂O or DMSO-d₆.

Key Shift: The N-methyl group on the pyrrolidine ring shifts downfield upon protonation.

Freebase Nicotine:

~2.16 ppm.[7]

Nicotine Salicylate:

~2.70 – 2.82 ppm (depending on concentration/solvent).

Aromatic Region: Signals for Salicylic Acid (6.8 – 7.8 ppm) must integrate 1:1 with Nicotine

protons.

C. HPLC (Purity & Assay)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

Mobile Phase: Phosphate Buffer (pH 7.4) / Acetonitrile Gradient.

Detection: UV at 260 nm (Nicotine) and 300 nm (Salicylic Acid).

Limit: Impurities (Nicotine-N-Oxide) < 0.5%.[1][6]
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Observation Root Cause Corrective Action

Product turns Brown/Yellow Oxidation of Nicotine.

Use fresh nicotine; ensure

strict N₂ purging; store in

amber glass.

Product remains an Oil Residual solvent or water.

Dry longer under high vacuum;

use "Seeding" technique;

ensure Ethanol was

anhydrous.

Harsh Throat Hit (Testing) Excess Freebase (pH > 7).

Check stoichiometry; ensure

1:1 molar ratio; add slight

excess of acid (1.05 eq) if

necessary.

Precipitate in Liquid

Formulation
Solubility limit reached.

Salicylic acid is less soluble in

VG. Increase PG ratio or

reduce concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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